

Spectroscopic Analysis of 2-Acetyldiphenyl Ether: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790

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Disclaimer: Experimental ^1H and ^{13}C NMR data for 2-acetyldiphenyl ether is not readily available in the public domain. The data presented in this guide is based on theoretical predictions and should be used for reference purposes only.

This technical guide provides a detailed overview of the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-acetyldiphenyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Predicted ^1H and ^{13}C NMR Data

The predicted NMR data for 2-acetyldiphenyl ether was generated using advanced computational algorithms. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ^1H NMR Data for 2-Acetyldiphenyl Ether

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	7.85	dd	7.8, 1.8
H-3	7.45	ddd	8.2, 7.4, 1.8
H-4'	7.40	t	7.9
H-2', H-6'	7.20	t	7.4
H-4	7.15	td	7.5, 1.1
H-5	7.05	d	8.2
H-3', H-5'	7.00	d	8.2
CH ₃	2.60	s	-

Table 2: Predicted ¹³C NMR Data for 2-Acetyldiphenyl Ether

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	198.5
C-2	155.0
C-1'	154.5
C-1	133.0
C-6	132.5
C-4'	130.0
C-3	129.5
C-2', C-6'	124.5
C-4	124.0
C-5	119.5
C-3', C-5'	119.0
CH ₃	29.5

Experimental Protocols

While specific experimental data for 2-acetyldiphenyl ether is unavailable, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

- Dissolve approximately 5-10 mg of 2-acetyldiphenyl ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved to avoid signal broadening.
- Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width: A range of -2 to 12 ppm is typically sufficient.
- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
 - Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

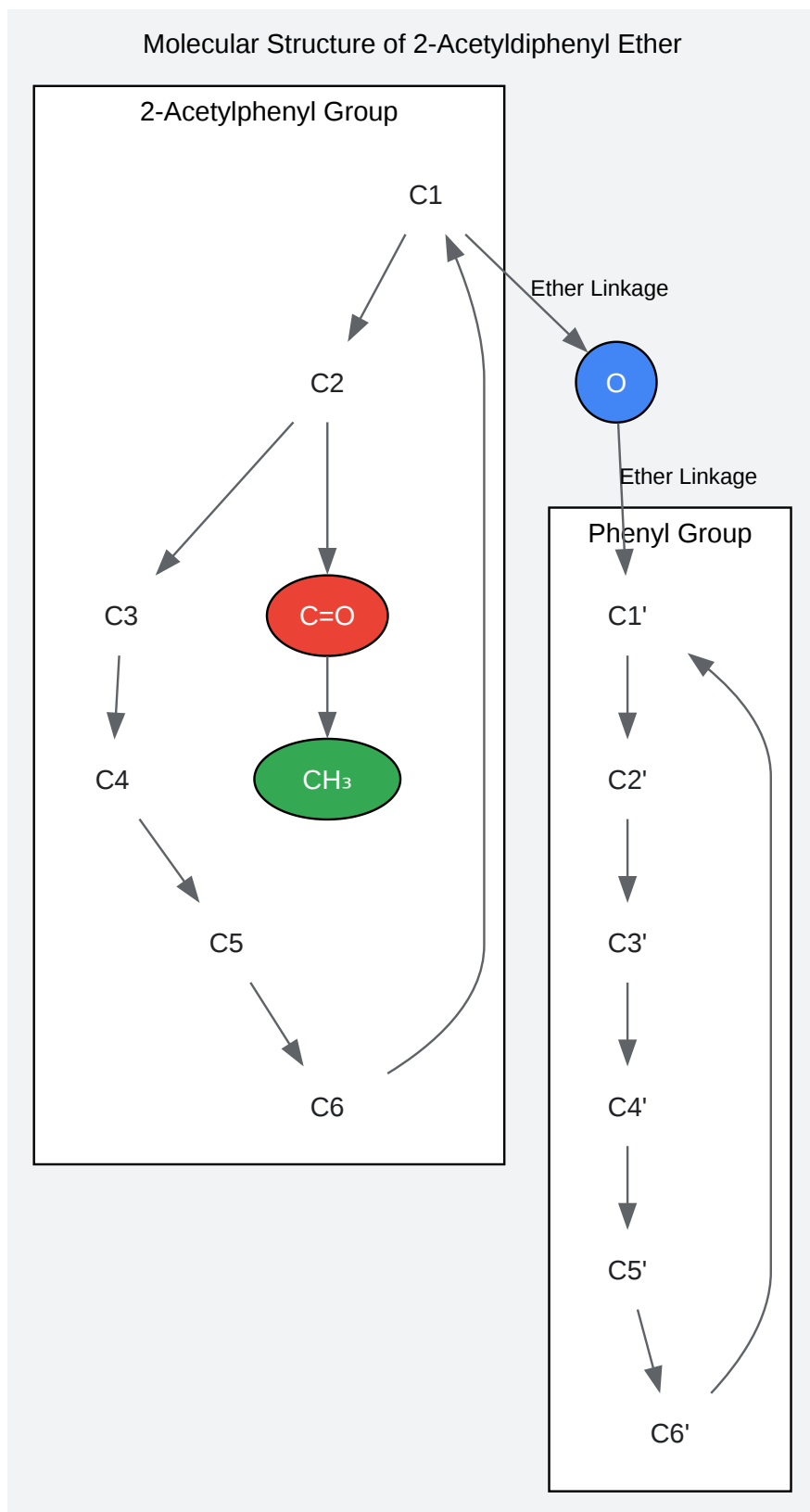
Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton-proton connectivities.

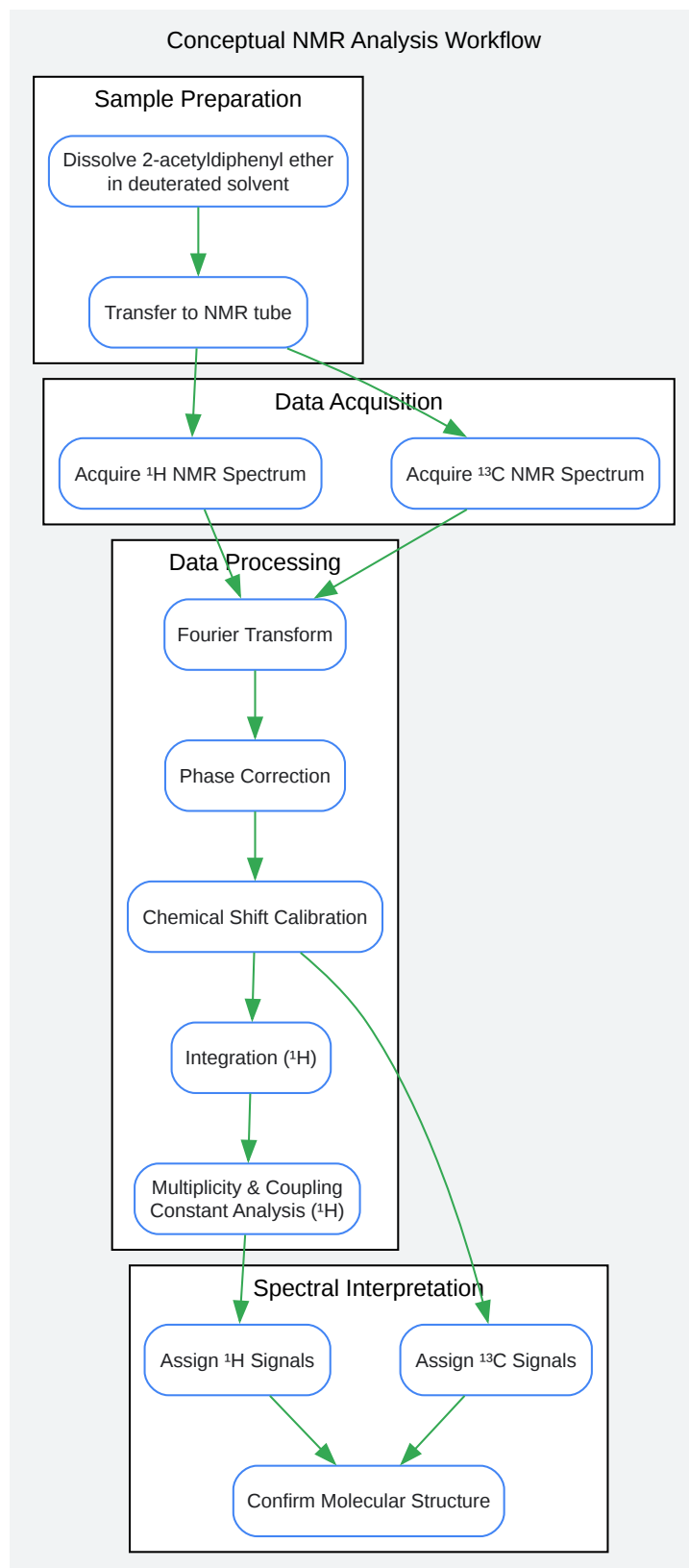
Visualizations

The following diagrams illustrate the molecular structure of 2-acetyldiphenyl ether and a conceptual workflow for its NMR analysis.



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Caption: Molecular structure of 2-acetyldiphenyl ether with key functional groups highlighted.



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Caption: A conceptual workflow for the NMR analysis of 2-acetyldiphenyl ether.

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